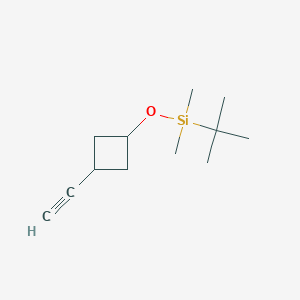![molecular formula C7H13NO B13910376 (4S)-1-Oxa-8-azaspiro[3.5]nonane](/img/structure/B13910376.png)
(4S)-1-Oxa-8-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-1-Oxa-8-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Oxa-8-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification methods can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-Oxa-8-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.
Scientific Research Applications
(4S)-1-Oxa-8-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4S)-1-Oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context. Detailed studies using techniques like molecular docking and biochemical assays are often employed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.3.1]nonane: Another spirocyclic compound with a similar core structure but different functional groups.
2-Oxa-7-azaspiro[3.5]nonane: A related compound with variations in the ring system and substituents.
Nonane: A linear alkane that, while not spirocyclic, shares some structural similarities in terms of carbon chain length.
Uniqueness
(4S)-1-Oxa-8-azaspiro[3.5]nonane is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(4S)-1-oxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-7(3-5-9-7)6-8-4-1/h8H,1-6H2/t7-/m0/s1 |
InChI Key |
ORIDQWJOJCVWHY-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@]2(CCO2)CNC1 |
Canonical SMILES |
C1CC2(CCO2)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)

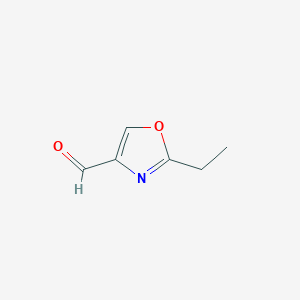
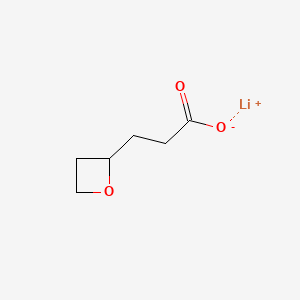
![ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate](/img/structure/B13910330.png)


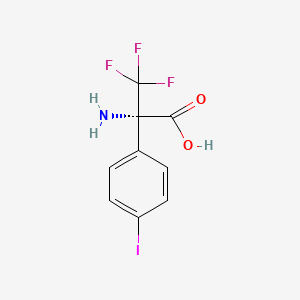
![{6-Azabicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13910355.png)
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13910362.png)
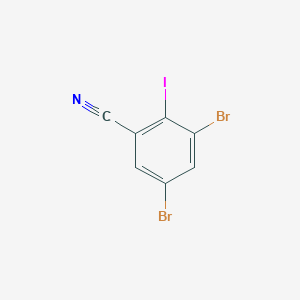
![Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)
![(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910385.png)
